molecular formula C12H14ClN3OS B1389279 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole CAS No. 941870-02-6

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1389279
CAS No.: 941870-02-6
M. Wt: 283.78 g/mol
InChI Key: ZNTFNQOJMZXXAJ-UHFFFAOYSA-N
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Description

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ringBenzothiazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and drug discovery .

Biochemical Analysis

Biochemical Properties

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, such as CDK4/CYCLIN D1 and ARK5 kinases . These interactions are crucial as they can modulate cell cycle progression and cellular signaling pathways. Additionally, this compound has been found to interact with efflux transporters like Mrp4, affecting its intracellular accumulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to inhibit microtubule synthesis, thereby affecting cell cycle progression and angiogenesis . This compound also influences cell signaling pathways, particularly those involving kinases, leading to alterations in gene expression and cellular metabolism. In macrophages, this compound accumulates significantly, impacting intracellular bacterial activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as a multikinase inhibitor, targeting enzymes like CDK4/CYCLIN D1 and ARK5 . These interactions lead to the inhibition of kinase activity, resulting in the suppression of cell proliferation and tumor growth. Additionally, the compound’s interaction with efflux transporters like Mrp4 modulates its intracellular concentration, enhancing its therapeutic efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed Long-term studies have shown that it maintains its inhibitory effects on cell proliferation and kinase activity, making it a promising candidate for extended therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and cell proliferation without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are excreted via the renal and biliary routes. The compound’s interaction with metabolic enzymes can also influence metabolic flux and metabolite levels, impacting its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Efflux transporters like Mrp4 play a significant role in its intracellular accumulation and distribution . The compound’s ability to interact with these transporters affects its localization and therapeutic efficacy. Additionally, its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and nucleus of cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The compound’s presence in the nucleus allows it to interact with nuclear proteins and modulate gene expression, contributing to its therapeutic effects.

Preparation Methods

The synthesis of 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole can be achieved through various synthetic routes One common method involves the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ringThe methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide .

Industrial production methods often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to improve yield and efficiency .

Chemical Reactions Analysis

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups that enhance biological activity .

Scientific Research Applications

7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole include other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-17-9-3-2-8(13)11-10(9)15-12(18-11)16-6-4-14-5-7-16/h2-3,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTFNQOJMZXXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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